![molecular formula C14H13BrN2O2 B5870458 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and is known to exhibit anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been studied in various cancer cell lines, including breast, colon, and prostate cancer, and has shown promising results in inhibiting cancer cell growth and proliferation.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide is not fully understood. However, it is believed to act by inhibiting the activity of the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and apoptosis. 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth and proliferation. Additionally, 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism and cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide in lab experiments is its specificity for the NF-kappaB pathway, which allows for targeted inhibition of pro-inflammatory cytokine production. Additionally, 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis in cancer cells. However, one limitation of using 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications for inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use as a cancer therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide and its effects on cellular energy metabolism and cell growth. Finally, future research could focus on developing more soluble forms of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide to improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 3-(methoxymethyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which is then purified by column chromatography. The final product is a white crystalline solid with a melting point of 165-167°C.
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(methoxymethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-9-10-3-2-4-13(5-10)17-14(18)11-6-12(15)8-16-7-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVLZOPGJJIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
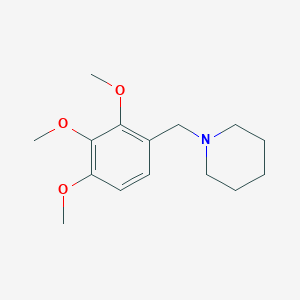
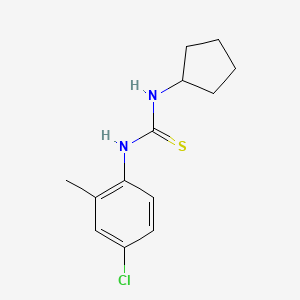
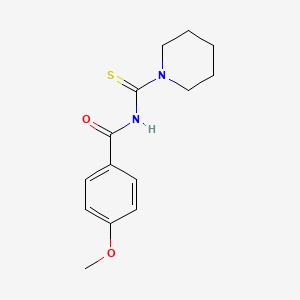
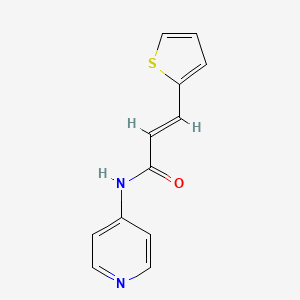
![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
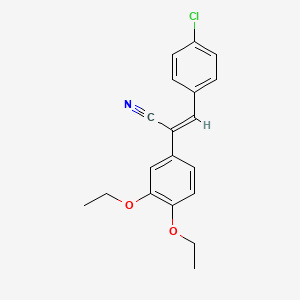
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
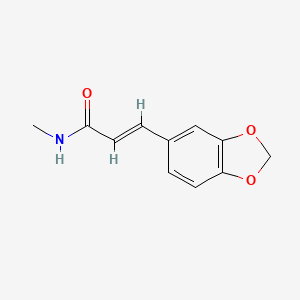
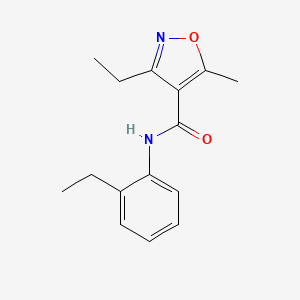
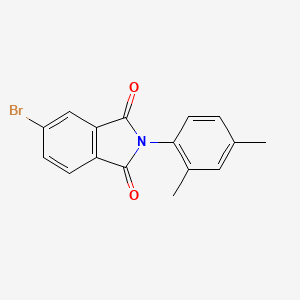
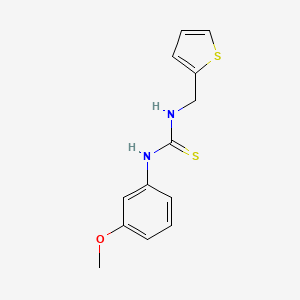
![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)